2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a bromine atom and a phenyl ring that is further substituted with a benzoxazole moiety. The presence of both bromine and chlorine atoms, along with the benzoxazole ring, makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution Reactions: The phenyl ring is then substituted with a chlorine atom using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Major Products
Oxidation Products: Hydroxylated derivatives of the benzoxazole ring.
Reduction Products: Amino derivatives if nitro groups are present.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or interact with protein active sites, while the bromine and chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioylbenzamide
- 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the benzoxazole ring, provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C20H12BrClN2O2 |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H12BrClN2O2/c21-16-7-2-1-6-15(16)19(25)23-14-5-3-4-12(10-14)20-24-17-11-13(22)8-9-18(17)26-20/h1-11H,(H,23,25) |
InChI Key |
HUFLCDCMAPLRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Br |
Origin of Product |
United States |
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